2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-dicarbonitrile
Overview
Description
2,2’-Dimethyl-[1,1’-biphenyl]-4,4’-dicarbonitrile is an organic compound with the molecular formula C16H12N2 It is a derivative of biphenyl, where two methyl groups are attached to the 2 and 2’ positions, and two cyano groups are attached to the 4 and 4’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dimethyl-[1,1’-biphenyl]-4,4’-dicarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2,2’-dimethylbiphenyl, which can be prepared through the Suzuki-Miyaura coupling reaction of 2-bromo-1-methylbenzene with 2-methylphenylboronic acid.
Nitrile Introduction:
Industrial Production Methods
Industrial production methods for 2,2’-Dimethyl-[1,1’-biphenyl]-4,4’-dicarbonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The key steps involve:
Catalyst Optimization: Using optimized catalysts and reaction conditions to maximize yield and minimize by-products.
Purification: Employing advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dimethyl-[1,1’-biphenyl]-4,4’-dicarbonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2,2’-Dimethyl-[1,1’-biphenyl]-4,4’-dicarboxylic acid.
Reduction: 2,2’-Dimethyl-[1,1’-biphenyl]-4,4’-diamine.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
2,2’-Dimethyl-[1,1’-biphenyl]-4,4’-dicarbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’-Dimethyl-[1,1’-biphenyl]-4,4’-dicarbonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,2’-Dimethylbiphenyl: Lacks the nitrile groups, making it less reactive in certain chemical reactions.
4,4’-Dicyanobiphenyl: Lacks the methyl groups, which can affect its physical properties and reactivity.
Uniqueness
2,2’-Dimethyl-[1,1’-biphenyl]-4,4’-dicarbonitrile is unique due to the presence of both methyl and nitrile groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
4-(4-cyano-2-methylphenyl)-3-methylbenzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c1-11-7-13(9-17)3-5-15(11)16-6-4-14(10-18)8-12(16)2/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBIEVOGQRJCIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)C2=C(C=C(C=C2)C#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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